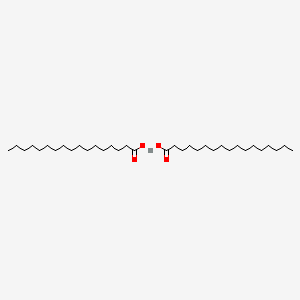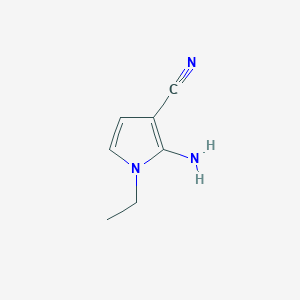
2-Acetyl-5-methylcyclopent-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methylcyclopent-3-en-1-one is an organic compound with the molecular formula C8H10O2. It is a colorless solid that is often used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of maple syrup or caramel .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylcyclopent-3-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a base such as potassium hydroxide (KOH) and is carried out under reflux conditions.
Another method involves the Michael addition of methylfuran, formaldehyde, and dimethylamine, followed by rearrangement and hydrolysis . This method is widely used in industrial production due to its efficiency and cost-effectiveness.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as distillation and crystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
2-Acetyl-5-methylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-Acetyl-5-methylcyclopent-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
作用機序
The mechanism by which 2-Acetyl-5-methylcyclopent-3-en-1-one exerts its effects involves interactions with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its role in organic synthesis and its biological activities .
類似化合物との比較
Similar Compounds
3-Methylcyclopent-2-en-1-one: Similar in structure but lacks the acetyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
Uniqueness
2-Acetyl-5-methylcyclopent-3-en-1-one is unique due to its specific structural features, such as the presence of both an acetyl group and a methyl group on the cyclopentene ring. These features contribute to its distinct chemical reactivity and aromatic properties, making it valuable in various applications .
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
2-acetyl-5-methylcyclopent-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-7(6(2)9)8(5)10/h3-5,7H,1-2H3 |
InChIキー |
AAUDNCFEDDIFIN-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC(C1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)


